molecular formula C24H19F2NO3S B2673611 1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one CAS No. 902299-40-5

1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2673611
CAS No.: 902299-40-5
M. Wt: 439.48
InChI Key: LOJWJPLWKGTDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with benzyl, ethylbenzenesulfonyl, and difluoro groups. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoline core, followed by the introduction of the benzyl, ethylbenzenesulfonyl, and difluoro substituents. Common reagents used in these reactions include benzyl chloride, ethylbenzenesulfonyl chloride, and fluorinating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are sometimes employed to enhance the overall process.

Chemical Reactions Analysis

1-Benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethylbenzenesulfonyl positions, using reagents such as sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied .

Comparison with Similar Compounds

1-Benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-3-(4-ethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO3S/c1-2-16-8-10-18(11-9-16)31(29,30)23-15-27(14-17-6-4-3-5-7-17)22-13-21(26)20(25)12-19(22)24(23)28/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJWJPLWKGTDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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